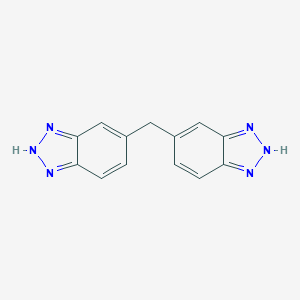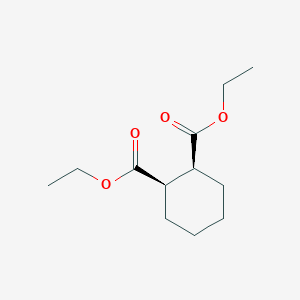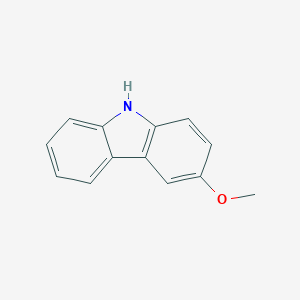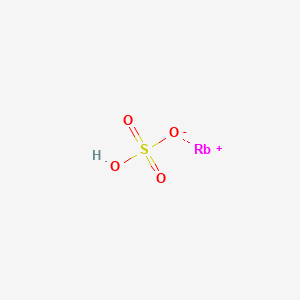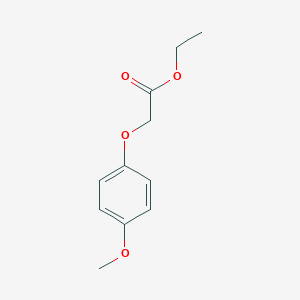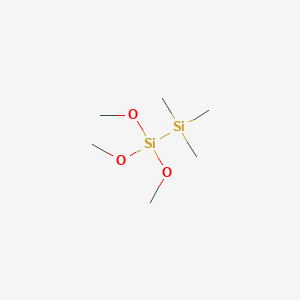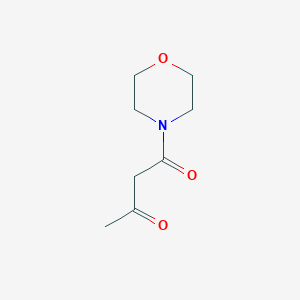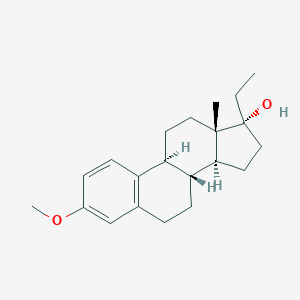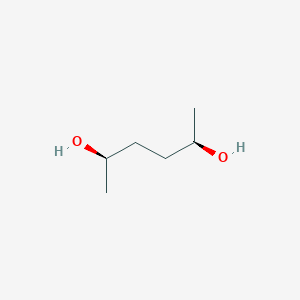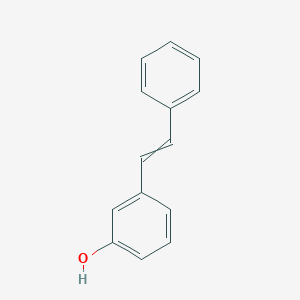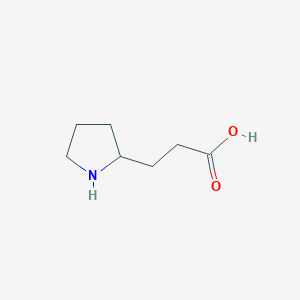
3-Pyrrolidin-2-yl-propionic acid
Übersicht
Beschreibung
3-Pyrrolidin-2-yl-propionic acid is a compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of 3-Pyrrolidin-2-yl-propionic acid is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage .Chemical Reactions Analysis
While specific chemical reactions involving 3-Pyrrolidin-2-yl-propionic acid are not detailed in the literature, compounds with a pyrrolidine ring are known to be versatile in chemical reactions .Physical And Chemical Properties Analysis
3-Pyrrolidin-2-yl-propionic acid has a predicted boiling point of 283.7±13.0 °C and a predicted density of 1.072±0.06 g/cm3 . It also has a predicted pKa value of 4.46±0.10 .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
A novel approach to synthesizing a series of 3-(pyrrolidin-1-yl)propionic acids has demonstrated high affinity for the CCR5 receptor and potent anti-HIV activity. These analogues feature higher bioavailabilities and lower rates of clearance compared to cyclopentane, indicating potential as antiviral agents (Lynch et al., 2003).
Anticonvulsant Properties
Amides derived from 3,3‐diphenyl‐2,5‐dioxo‐pyrrolidin‐1‐yl‐acetic acid and 3,3‐diphenyl‐propionic acid were synthesized as potential anticonvulsant agents. One compound, in particular, displayed broad-spectrum activity across preclinical seizure models and interacted with neuronal voltage-sensitive sodium channels (Obniska et al., 2017).
Applications in Molecular Biology
In molecular biology, a cis-D-2-hydroxy-4-thymin-1-yl-pyrrolidine propionic acid unit was used to create PNA-DNA dimer blocks incorporated into DNA sequences, which may have implications for genetic research and therapy (Kumar & Meena, 2003).
Synthesis and Structure Determination
The synthesis and structure determination of (2S, 2′S)-3-phenyl-2-(pyrrolidin-2′-yl)propionic acid from l-proline, using 2D H-H COSY and H-H NOESY technologies, is significant for understanding the chemical properties and potential applications of this compound in various fields (Yi, Hua, & Rong, 2003).
Anti-inflammatory and Analgesic Agent
A study on a novel N-pyrrolylcarboxylic acid structurally similar to celecoxib evaluated its analgesic and anti-inflammatory activity. The compound showed significant suppression of carrageenan-induced paw edema and had potential nephrotoxicity after multiple administrations, indicating its possible use in treating inflammation and pain (Zlatanova et al., 2019).
Electrocatalysis
Overoxidized poly(pyrrole-co-[3-(pyrrol-1-yl)-propanesulfonate])-coated platinum electrodes were used for selective detection of catecholamine neurotransmitters. This demonstrates the application of 3-pyrrolidin-2-yl-propionic acid derivatives in electrochemical studies, particularly in neurochemistry (Wang et al., 1997).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-pyrrolidin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)4-3-6-2-1-5-8-6/h6,8H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDODKLFTVMWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338758 | |
| Record name | 3-Pyrrolidin-2-yl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidin-2-yl-propionic acid | |
CAS RN |
18325-18-3 | |
| Record name | 3-Pyrrolidin-2-yl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



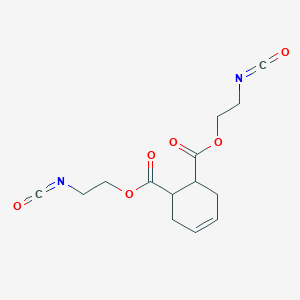
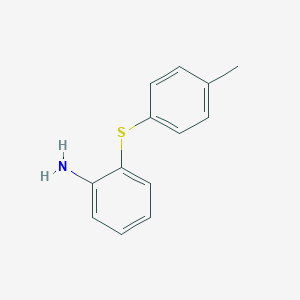
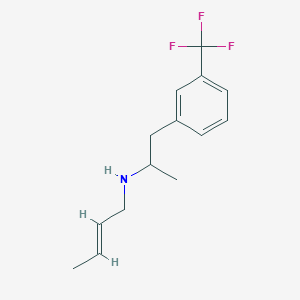
![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)
